(R)-2-Hydroxystearate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

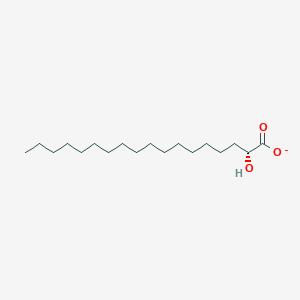

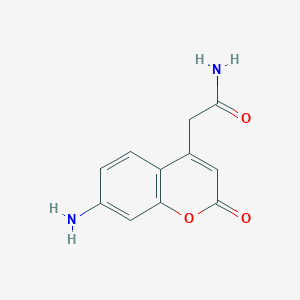

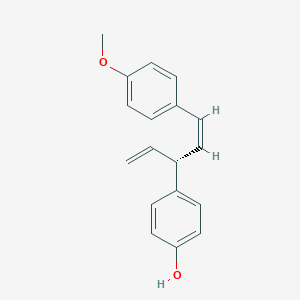

(R)-2-hydroxyoctadecanoate is a 2-hydroxyoctadecanoate that has R configuration. The conjugate base of (R)-2-hydroxyoctadecanoic acid. It is a conjugate base of a (R)-2-hydroxyoctadecanoic acid. It is an enantiomer of a (S)-2-hydroxyoctadecanoate.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

(R)-2-Hydroxystearate derivatives, specifically methyl (R)-9-hydroxystearate, have been synthesized and shown to exhibit antiproliferative activity against cancer cells. This activity is attributed to the specific positioning of groups that can form hydrogen bonds with molecular targets, a feature that is preserved even when the carboxy group of 9-HSA is esterified. Detailed studies on methyl (R)-9-hydroxystearate revealed its potential to inhibit cancer cell proliferation by affecting gene expression related to cell cycle regulation (Calonghi et al., 2019).

Structural and Rheological Properties

The structural and rheological properties of (R)-9-hydroxystearic acid (9-HSA) have been investigated due to its potential applications in medical and pharmaceutical domains. While it has been noted for its lower efficiency and thermal stability in gelling paraffin oil compared to its positional isomer (R)-12-HSA, the structural insights obtained through crystallography and rheology measurements provide valuable information for its potential applications (Asaro et al., 2019).

Applications in Biocatalysis

Microbial Hydration of Unsaturated Fatty Acids

The utilization of Lactobacillus rhamnosus as a whole-cell biocatalyst for the hydration of unsaturated fatty acids has been explored. This process is characterized by high regio- and stereoselectivity, resulting in the production of hydroxy derivatives like (R)-10-hydroxystearic acid. The enantiomeric purity of the resulting compounds is significant, highlighting the potential of this biotransformation protocol in producing fine chemicals (Serra & De Simeis, 2018).

Material Science Applications

Grease Thickeners and Organogelators

Salts of 12-hydroxystearate are recognized for their roles as organogelators and grease thickeners. Investigations into the aggregate structures of these salts in hexane through molecular dynamics simulations and quantum mechanical calculations offer insights into their rheological properties and potential industrial applications (Gordon et al., 2019).

Safety Evaluation for Food Contact Materials

Propiedades

Nombre del producto |

(R)-2-Hydroxystearate |

|---|---|

Fórmula molecular |

C18H35O3- |

Peso molecular |

299.5 g/mol |

Nombre IUPAC |

(2R)-2-hydroxyoctadecanoate |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/p-1/t17-/m1/s1 |

Clave InChI |

KIHBGTRZFAVZRV-QGZVFWFLSA-M |

SMILES isomérico |

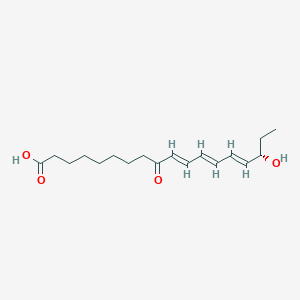

CCCCCCCCCCCCCCCC[C@H](C(=O)[O-])O |

SMILES canónico |

CCCCCCCCCCCCCCCCC(C(=O)[O-])O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)-2-iodophenyl]-N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1260242.png)

![lithium;(Z,5S)-5-hydroxy-7-[4-[(Z)-1-hydroxynon-3-enyl]phenyl]hept-6-enoate](/img/structure/B1260258.png)